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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Fluorinated Phenethylamine Analogs

Introduction Phenethylamines are a broad class of organic compounds based on the phenethylamine structure, which consists of a phenyl ring linked to an amino group by a two-carbon chain.[1] This core structure is the fou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phenethylamines are a broad class of organic compounds based on the phenethylamine structure, which consists of a phenyl ring linked to an amino group by a two-carbon chain.[1] This core structure is the foundation for numerous endogenous compounds, including hormones and neurotransmitters like dopamine and norepinephrine, as well as a wide array of psychoactive substances.[1] The introduction of fluorine, a halogen, into the phenethylamine nucleus is a common medicinal chemistry strategy used to modulate the compound's physicochemical and pharmacological properties.[2][3][4] Fluorination can influence a molecule's lipophilicity, metabolic stability, and binding affinity for its biological targets, leading to a range of effects from a marked loss to an enhancement and prolongation of its psychoactive properties.[2][3] This guide provides a comprehensive overview of the synthesis, pharmacology, and structure-activity relationships of fluorinated phenethylamine analogs for researchers, scientists, and drug development professionals.

The Strategic Role of Fluorine in Phenethylamine Drug Design

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry, with fluorinated compounds representing a significant portion of commercially successful pharmaceuticals.[2][3] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly alter a molecule's biological activity.[4][5]

Key motivations for fluorinating phenethylamine analogs include:

  • Modulating Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. This can block sites of metabolism, leading to a longer duration of action and improved bioavailability.[2]

  • Altering Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross the blood-brain barrier and access central nervous system targets.[2][4]

  • Influencing Receptor Interactions: The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, influencing how the molecule interacts with its protein targets. This can lead to changes in binding affinity and functional activity.[2]

  • Fine-Tuning Pharmacological Profile: The position and number of fluorine substituents can be systematically varied to fine-tune the compound's selectivity for different monoamine transporters (dopamine, norepinephrine, and serotonin) and receptors, thereby tailoring its stimulant, entactogenic, or psychedelic effects.[2][3]

Synthesis of Fluorinated Phenethylamine Analogs

The synthesis of fluorinated phenethylamine analogs can be achieved through various established organic chemistry methods. The specific route often depends on the desired position of the fluorine atom on the aromatic ring or the side chain.

General Synthetic Strategies

A common approach involves the use of fluorinated precursors, such as fluorinated benzaldehydes or phenylalanines.[6] For example, the synthesis of ring-fluorinated amphetamines can start from the corresponding fluorinated benzaldehyde, which undergoes a condensation reaction followed by reduction.

Example Protocol: Synthesis of 4-Fluoroamphetamine (4-FA)

One illustrative method for synthesizing 4-fluoroamphetamine involves the following key steps:

  • Nitration of Fluorobenzene: Fluorobenzene is nitrated using a mixture of nitric acid and sulfuric acid to produce 1-fluoro-4-nitrobenzene.

  • Reduction of the Nitro Group: The nitro group of 1-fluoro-4-nitrobenzene is reduced to an amino group using a reducing agent such as tin and hydrochloric acid, yielding 4-fluoroaniline.

  • Diazotization and Sandmeyer Reaction: 4-fluoroaniline is diazotized with sodium nitrite and hydrochloric acid, followed by a Sandmeyer reaction with cuprous cyanide to introduce a cyano group, forming 4-fluorobenzonitrile.

  • Reduction of the Nitrile: The nitrile group is then reduced to a primary amine, for instance, using lithium aluminum hydride, to yield 4-fluorophenethylamine.

  • Alpha-Methylation (for amphetamine analogs): To obtain 4-fluoroamphetamine, an additional step to introduce a methyl group at the alpha position of the ethylamine side chain is required. This can be achieved through various methods, such as the Leuckart reaction with 4-fluorophenylacetone.

Synthesis_Workflow A Fluorinated Benzaldehyde B Condensation Reaction (e.g., with nitroethane) A->B C Fluorinated Nitrostyrene B->C D Reduction (e.g., with LiAlH4) C->D E Fluorinated Phenethylamine D->E

Pharmacology of Key Fluorinated Phenethylamine Analogs

The pharmacological effects of fluorinated phenethylamines are diverse and depend on the specific analog.[2][3] Their primary mechanism of action involves interaction with monoamine transporters and receptors.[2][7]

Ring-Fluorinated Amphetamines: 2-FA, 3-FA, and 4-FA
  • 2-Fluoroamphetamine (2-FA): This analog is primarily a norepinephrine-dopamine releasing agent with weaker effects on serotonin.[8] Its profile is often described as more "functional" with less pronounced euphoria compared to other analogs.[8]

  • 3-Fluoroamphetamine (3-FA): 3-FA also acts as a releasing agent for norepinephrine and dopamine.

  • 4-Fluoroamphetamine (4-FA): 4-FA is a potent releaser and reuptake inhibitor of dopamine and norepinephrine, with a notable but less potent effect on serotonin release.[7][9] This dual action contributes to its characteristic stimulant and entactogenic effects, often described as a middle ground between amphetamine and MDMA.[9] Human studies have shown that 4-FA increases feelings of vigor, friendliness, and euphoria.[7]

Fluorinated Methamphetamines
  • 2-Fluoromethamphetamine (2-FMA): Similar to 2-FA, 2-FMA is a potent dopamine and norepinephrine releaser with reduced serotonergic activity.[8]

  • 4-Fluoromethamphetamine (4-FMA): This analog is a potent monoamine releaser.

Fluorinated Psychedelic Phenethylamines

Fluorination has also been applied to psychedelic phenethylamines, such as mescaline analogs, to modify their potency and duration of action.[2][3]

  • Difluoroescaline (DFE): This difluorinated derivative of escaline is a partial agonist at the 5-HT2A serotonin receptor and interacts with other serotonin receptors.[10] Its effects are psychedelic in nature.[10]

  • Trifluoroescaline: This analog has been reported to have increased potency compared to escaline.[2][3]

  • Difluoromescaline and Trifluoromescaline: These compounds have been shown to surpass the potency and duration of mescaline's effects.[2][3]

Pharmacological Data Summary
CompoundPrimary MechanismSubjective Effects
2-FA Norepinephrine-Dopamine ReleaserFunctional stimulation, focus enhancement
3-FA Norepinephrine-Dopamine ReleaserStimulation
4-FA Dopamine/Norepinephrine > Serotonin Releaser/Reuptake InhibitorStimulation, euphoria, entactogenic effects[9]
2-FMA Norepinephrine-Dopamine ReleaserFunctional stimulation[8]
DFE 5-HT2A Partial AgonistPsychedelic[10]

Structure-Activity Relationships (SAR)

The position of the fluorine atom on the phenethylamine core has a profound impact on the compound's pharmacological activity.

Ring Substitution
  • Para-Substitution (4-position): Halogen substitution at the para-position of the phenyl ring generally enhances affinity for the 5-HT2A receptor.[11][12] In the case of amphetamines, para-halogenation with chlorine or bromine leads to significant serotonergic neurotoxicity.[5] However, 4-fluoroamphetamine (4-FA) is a notable exception and does not appear to cause long-lasting depletion of brain serotonin, likely due to its metabolic stability.[5][9]

  • Ortho- and Meta-Substitution (2- and 3-positions): Fluorination at the ortho or meta positions of amphetamine (2-FA and 3-FA) tends to result in compounds that are more selective for dopamine and norepinephrine release with less serotonergic activity compared to the 4-fluoro analog.[8]

Side-Chain Fluorination

Fluorination on the ethylamine side chain also influences activity. For instance, β-fluorination of phenethylamine has been shown to affect its preference as a substrate for monoamine oxidase (MAO), with β-fluoro- and β,β-difluorophenethylamine being preferred substrates for MAO-B.[13]

SAR_Concept A A B B A->B Position of Fluorine C C A->C Position of Fluorine D D A->D Position of Fluorine

Neurotoxicity Considerations

A significant concern with substituted amphetamines is the potential for neurotoxicity, particularly damage to serotonergic neurons.[5][14] While para-halogenated amphetamines like 4-chloroamphetamine (4-CA) and 4-bromoamphetamine (4-BA) are known to be potent serotonin neurotoxins, 4-fluoroamphetamine (4-FA) does not appear to share this property to the same extent.[5][9] This is attributed to the stability of the carbon-fluorine bond, which prevents the formation of toxic metabolites in the same way as other para-halogenated amphetamines.[5][9] However, the long-term neurotoxic potential of many fluorinated phenethylamine analogs in humans is still largely unknown due to a lack of comprehensive research.[5][8]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

This protocol outlines a general procedure for determining the binding affinity of fluorinated phenethylamine analogs for monoamine transporters or receptors.

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor or transporter.

Materials:

  • Cell membranes expressing the target receptor/transporter (e.g., DAT, SERT, NET, 5-HT2A).

  • Radioligand specific for the target (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]ketanserin for 5-HT2A).

  • Test compounds (fluorinated phenethylamine analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding control (a high concentration of a known ligand for the target).

  • 96-well filter plates.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or test compound.

  • Incubate the plate at a specific temperature for a set time to allow for binding equilibrium.

  • Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Count the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the concentration of the test compound.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Future Directions and Conclusion

The study of fluorinated phenethylamine analogs continues to be an active area of research. Future investigations will likely focus on:

  • Elucidating the precise mechanisms of action of newer analogs through in-depth pharmacological studies.

  • Conducting comprehensive neurotoxicity assessments to better understand the long-term safety profiles of these compounds.

  • Exploring the therapeutic potential of certain analogs for conditions such as ADHD, depression, and PTSD, given their diverse pharmacological profiles.

  • Developing more selective ligands by leveraging the structure-activity relationship data to design compounds with improved target specificity and reduced off-target effects.

References

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577-590. [Link]

  • Trachsel, D., Lehmann, D., & Enzensperger, C. (2013). Phenethylamine: Von der Struktur zur Funktion.
  • Reddit user discussion on the neurotoxicity of fluorinated amphetamines. (2025, April 25). r/researchchemicals. [Link]

  • Wikipedia. (n.d.). 4-Fluoroamphetamine. In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Kim, J. Y., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 198–207. [Link]

  • Slikker, W., et al. (1999). Neurotoxic Effects of Substituted Amphetamines in Rats and Mice. NIDA Research Monograph, 173, 1-23. [Link]

  • Charlon, C., et al. (1986). [Phenylethylamine fluorides. II. Synthesis and neurobiochemistry in the rat]. Il Farmaco; edizione scientifica, 41(8), 586-596. [Link]

  • Grokipedia. (n.d.). 2-Fluoromethamphetamine. Retrieved February 17, 2026, from [Link]

  • Pinckaers, N., et al. (2024). Pharmacological Characterization of Phenethylamine Analogues Present in Food Supplements. ResearchGate. [Link]

  • Wrodnigg, T. M., & Enev, V. (2010). Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. ResearchGate. [Link]

  • Schmees, C., et al. (2018). Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans. Frontiers in Pharmacology, 9, 733. [Link]

  • Wikipedia. (n.d.). Difluoroescaline. In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Meyerson, L. R., & Fuller, R. W. (1978). Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference. Research communications in chemical pathology and pharmacology, 21(3), 581-584. [Link]

  • Brückner, R. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1046–1116. [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Kim, J. Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 198–207. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Practical, Multi-Step Synthesis of 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine

Abstract This application note provides a comprehensive guide for the synthesis of 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine, a chiral fluorinated phenylethylamine derivative of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine, a chiral fluorinated phenylethylamine derivative of significant interest in medicinal chemistry and drug development. Fluorinated organic compounds are pivotal in modern pharmaceuticals, often enhancing metabolic stability, binding affinity, and lipophilicity.[1] This guide details a robust, four-step synthetic pathway commencing from the commercially available starting material, 2-fluoro-3-methylbenzaldehyde. The selected strategy involves a sequence of a Henry reaction, nitro group reduction, amine protection, deoxyfluorination, and final deprotection. We provide detailed, step-by-step protocols, reagent specifications, safety considerations, and characterization data to ensure reproducibility and success for researchers in the field. The causality behind key experimental choices, such as reagent selection and reaction conditions, is thoroughly explained to provide a deeper understanding of the synthetic process.

Introduction and Synthetic Strategy

The incorporation of fluorine atoms into bioactive molecules is a well-established strategy in drug discovery for modulating physicochemical properties.[1] Specifically, β-fluorinated amines are valuable pharmacophores found in numerous therapeutic agents. The target molecule, 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine, presents a unique synthetic challenge due to the presence of two distinct C-F bonds, one aromatic and one aliphatic, as well as a chiral center.

The synthetic route outlined herein was designed for its reliability and scalability, utilizing well-documented chemical transformations. The pathway begins with the construction of the carbon backbone via a base-catalyzed Henry reaction between 2-fluoro-3-methylbenzaldehyde and nitromethane. The subsequent nitro-group is reduced to a primary amine, which is then protected to prevent side reactions during the critical deoxyfluorination step. The key transformation involves the stereospecific replacement of a hydroxyl group with fluorine using a specialized fluorinating agent. A final deprotection step yields the target amine. This strategic approach avoids the direct use of hazardous reagents like elemental fluorine and provides control over the introduction of each functional group.

Below is a graphical representation of the overall synthetic workflow.

G cluster_0 Overall Synthesis Workflow SM 2-Fluoro-3-methylbenzaldehyde I1 1-(2-Fluoro-3-methylphenyl)-2-nitroethanol SM->I1 Step 1: Henry Reaction (Nitromethane, Base) I2 2-Amino-1-(2-fluoro-3-methylphenyl)ethan-1-ol I1->I2 Step 2: Nitro Reduction (e.g., H2, Pd/C) I3 Protected Amino Alcohol I2->I3 Step 3: Amine Protection (e.g., Boc Anhydride) I4 Protected Final Amine I3->I4 Step 4: Deoxyfluorination (e.g., DAST) FP 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine I4->FP Step 5: Deprotection (e.g., TFA, HCl) G cluster_1 Deoxyfluorination Mechanism R_OH R-OH (Protected Amino Alcohol) Intermediate [R-O-SF₂-NEt₂] (Fluoroalkoxysulfurane Int.) R_OH->Intermediate + DAST DAST Et₂NSF₃ (DAST) Product R-F (Fluorinated Product) Intermediate->Product Sₙ2-like attack by F⁻ Byproduct Et₂NSOF + HF Intermediate->Byproduct

Sources

Application

Application Note: Strategies for Peptide Coupling with 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine

Abstract The synthesis of novel peptides and peptidomimetics is a cornerstone of modern drug discovery. However, the incorporation of structurally complex or electronically demanding building blocks presents significant...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of novel peptides and peptidomimetics is a cornerstone of modern drug discovery. However, the incorporation of structurally complex or electronically demanding building blocks presents significant synthetic challenges. This application note provides a detailed guide for researchers tackling peptide coupling reactions with 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine, a sterically hindered and electronically deactivated primary amine. We dissect the substrate's unique reactivity profile, compare suitable coupling methodologies, and provide detailed, field-tested protocols for achieving high-yield amide bond formation. This guide emphasizes the rationale behind reagent selection and procedural steps to empower scientists to overcome challenges associated with difficult couplings.

The Synthetic Challenge: Analyzing the Amine Substrate

Successful peptide bond formation is a nucleophilic substitution reaction where the amine's lone pair of electrons attacks an activated carboxylic acid.[1] The efficiency of this reaction is highly dependent on the steric accessibility and nucleophilicity of the amine. The structure of 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine presents a confluence of inhibitory factors:

  • Steric Hindrance: The amine's nitrogen atom is crowded by multiple bulky substituents. The ortho-fluoro and ortho-methyl groups on the phenyl ring, combined with the β-fluoro substituent on the ethyl chain, create a sterically congested environment that physically impedes the approach of an activated carboxyl group. Couplings involving such hindered components are known to be sluggish and often incomplete with standard methods.[2]

  • Electronic Deactivation: The fluorine atom at the ortho position of the phenyl ring is a potent electron-withdrawing group. This inductively reduces the electron density on the aromatic ring and, consequently, on the benzylic amine nitrogen. This effect significantly lowers the amine's nucleophilicity, reducing its intrinsic reactivity toward the electrophilic carboxyl partner.

These combined effects necessitate a coupling strategy that goes beyond standard conditions to drive the reaction to completion while minimizing potential side reactions.

Strategic Selection of Coupling Reagents

The choice of coupling reagent is the most critical parameter for successfully acylating a challenging amine.[3] Reagents are broadly categorized by their activation mechanism and potency.

2.1. Carbodiimides: The Baseline Approach

Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are common, cost-effective activators.[4] They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and side reactions.[5] While the addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure) can mitigate these issues by forming a more stable active ester, the inherent reactivity is often insufficient for severely hindered or deactivated amines.[3][6] For the target amine, a carbodiimide-based approach is likely to result in low yields and should only be considered if more potent reagents are unavailable.

2.2. Onium Salts: The Reagents of Choice for Difficult Couplings

Uronium/aminium and phosphonium salts are significantly more powerful activating agents and are the recommended choice for this application.[5][7]

  • Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are considered the gold standard for difficult couplings.[8][9] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU rapidly converts carboxylic acids into highly reactive OAt-active esters.[10][11] The 7-aza-derivative (OAt) is more reactive and provides superior racemization suppression compared to the HOBt-based esters formed by HBTU.[3][8]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) function similarly to uronium salts but can be advantageous in specific cases, such as avoiding potential guanidinylation of the primary amine—a side reaction where the amine reacts directly with a uronium salt.[3][12]

Given the severe steric and electronic challenges of 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine, HATU is the primary recommendation due to its exceptional reactivity and proven efficacy in hindered systems.[2]

Visualization of Key Processes

To better understand the recommended protocol, the following diagrams illustrate the chemical activation mechanism and the overall laboratory workflow.

HATU_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH R-COOH HATU HATU RCOOH->HATU Attacks DIPEA DIPEA (Base) DIPEA->RCOOH Deprotonates ActiveEster OAt-Active Ester HATU->ActiveEster Forms Amine Hindered Amine (R'-NH2) Peptide Peptide Product ActiveEster->Peptide Forms Amine->ActiveEster Attacks

Caption: HATU-mediated activation and coupling mechanism.

Workflow start Start pre_activate Pre-activate Carboxylic Acid (R-COOH + HATU + DIPEA in DMF) start->pre_activate add_amine Add Hindered Amine Solution pre_activate->add_amine react Stir at RT (Monitor by LC-MS) add_amine->react workup Aqueous Work-up react->workup purify Purification (e.g., Flash Chromatography) workup->purify characterize Characterization (LC-MS, NMR) purify->characterize end End characterize->end

Caption: General experimental workflow for peptide coupling.

Detailed Experimental Protocols

The following protocols are designed for a typical small-scale laboratory synthesis (~0.5 mmol). All reactions should be performed in an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol 1: High-Potency Coupling using HATU (Recommended)

This protocol maximizes the probability of success for the challenging amine substrate.

Reagents & Materials:

  • Nα-Protected Amino Acid (or carboxylic acid): 1.0 eq

  • HATU: 1.1 eq

  • 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine: 1.2 eq

  • N,N-Diisopropylethylamine (DIPEA): 3.0 eq

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Reaction vessel, magnetic stirrer, inert atmosphere setup

ReagentMolar Eq.Purpose
Carboxylic Acid1.0Acylating agent
HATU 1.1High-potency coupling reagent [8]
Hindered Amine1.2Nucleophile (slight excess to drive reaction)
DIPEA 3.0Non-nucleophilic base for activation [10]

Step-by-Step Procedure:

  • Vessel Preparation: To a dry round-bottom flask under an inert atmosphere, add the Nα-Protected Amino Acid (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Add anhydrous DMF or NMP to dissolve the solids, aiming for a concentration of approximately 0.1-0.2 M.

  • Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 eq) dropwise while stirring. Allow the solution to stir at 0 °C for 5-10 minutes. This "pre-activation" step is crucial for generating the active ester before introducing the poorly nucleophilic amine.[2]

  • Amine Addition: In a separate vial, dissolve 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine (1.2 eq) in a small amount of anhydrous DMF/NMP. Add this solution dropwise to the pre-activated mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via LC-MS to observe the consumption of the starting materials and the formation of the desired product mass.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or dichloromethane. Wash sequentially with 5% citric acid solution (to remove excess DIPEA), saturated sodium bicarbonate solution (to remove unreacted acid and HOBt byproduct), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel.

Rationale for Key Steps:

  • Anhydrous Conditions: Onium salts and activated intermediates are sensitive to hydrolysis. Water contamination will reduce yield.

  • DIPEA as Base: A sterically hindered, non-nucleophilic base is essential. It is basic enough to deprotonate the carboxylic acid but will not compete with the desired amine in attacking the activated ester.[10]

  • Solvent Choice: NMP is often superior to DMF for its ability to solvate growing peptide chains and prevent aggregation, which can be a problem in difficult sequences.[2]

Protocol 2: Cost-Effective Coupling using EDC / OxymaPure

This protocol is a less potent alternative but may be sufficient for some substrates. It avoids phosphonium/uronium reagents and uses a safer, modern additive.

Reagents & Materials:

  • Nα-Protected Amino Acid (or carboxylic acid): 1.0 eq

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride): 1.5 eq

  • OxymaPure (Ethyl cyano(hydroxyimino)acetate): 1.5 eq

  • 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine: 1.2 eq

  • Anhydrous Dichloromethane (DCM) or DMF

ReagentMolar Eq.Purpose
Carboxylic Acid1.0Acylating agent
EDC·HCl 1.5Carbodiimide activator [13]
OxymaPure 1.5Additive to suppress racemization & boost reactivity [9]
Hindered Amine1.2Nucleophile

Step-by-Step Procedure:

  • Vessel Preparation: To a dry round-bottom flask under an inert atmosphere, add the Nα-Protected Amino Acid (1.0 eq) and OxymaPure (1.5 eq).

  • Dissolution: Dissolve the components in anhydrous DCM or DMF (~0.2 M).

  • Activation: Cool the solution to 0 °C. Add EDC·HCl (1.5 eq) in one portion and stir the mixture at 0 °C for 15-20 minutes.

  • Amine Addition: Add a solution of 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine (1.2 eq) in the same solvent to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-48 hours.

  • Monitoring & Work-up: Follow steps 6-9 from Protocol 1. Note that the urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[13]

Troubleshooting Common Issues
ProblemPotential CauseSuggested Solution
Low or No Conversion 1. Insufficient activation. 2. Amine is too unreactive for the conditions. 3. Reagents degraded by moisture.1. If using Protocol 2, switch to Protocol 1 (HATU). 2. Increase reaction time and/or gently heat to 40-50 °C (caution: may increase racemization).[2] 3. Ensure all reagents and solvents are anhydrous.
Multiple Byproducts 1. Racemization of the activated acid. 2. Guanidinylation of the amine (with HATU).1. Ensure pre-activation time is not excessive; maintain low temperatures. 2. Use a slight excess of the carboxylic acid component instead of the coupling reagent. Use phosphonium reagents like PyAOP as an alternative.[3]
Difficult Purification 1. Unreacted starting material is close in polarity to the product. 2. Emulsion during work-up.1. Drive the reaction to completion. Adjust chromatography solvent system. 2. Add more brine during the wash steps to break the emulsion.
Conclusion

The successful acylation of 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine is a challenging but achievable synthetic transformation. The substrate's combination of steric bulk and electronic deactivation renders standard coupling conditions ineffective. The use of high-potency onium salt reagents, particularly HATU, in conjunction with a robust protocol involving pre-activation and anhydrous conditions, is the most reliable strategy. By understanding the chemical principles behind the challenge and the rationale for the proposed solutions, researchers can confidently incorporate this and other complex amines into their target molecules, accelerating the pace of discovery in chemical and pharmaceutical sciences.

References
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Al-Warhi, T. I., Al-Hazimi, H. M. A., & El-Faham, A. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116.
  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Filo. (2025, June 14). Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Subirós-Funosas, A., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 54(7), 1759–1771.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from [Link]

  • Infield, D. T., et al. (2021). Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. Methods and Protocols, 4(3), 51.
  • Wikipedia contributors. (n.d.). HATU. In Wikipedia. Retrieved from [Link]

  • Chen, Y., et al. (2010). Synthesis and characterization of a 'fluorous' (fluorinated alkyl) affinity reagent that labels primary amine groups in proteins/peptides.
  • Ulven, T. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Synfacts, 12(1), 0001-0001.
  • D'Andrea, L. D., et al. (2022). Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation.
  • Vasanthakumar, G. R., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 13(1), 1-10.
  • Salome, C. M., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(47), 14789-14795.
  • Collins, J., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8118-8141.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Münch, J., et al. (2014). Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. ChemMedChem, 9(10), 2349-2355.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Kent, S. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Remarkable enhancement of reactivity by an ortho substituent. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Inuki, S., et al. (2026, February 5). Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids. Organic Letters.
  • Welch, J. T., et al. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Journal of Fluorine Chemistry.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

stability of 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine under acidic conditions

This technical guide addresses the stability profile of 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine (hereafter referred to as 2F-FMPA ) under acidic conditions.[1][2] The following content is structured for researc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine (hereafter referred to as 2F-FMPA ) under acidic conditions.[1][2]

The following content is structured for researchers requiring immediate troubleshooting and mechanistic understanding of this specific fluorinated building block.

Executive Summary: Acidic Stability Profile

Status: High Stability (in dilute mineral acids at ambient temperature).[1][2][3]

2F-FMPA exhibits a "Goldilocks" stability profile in acidic media.[1][2][3] The protonation of the benzylic amine (


) significantly enhances stability by preventing intramolecular cyclization (aziridinium formation).[1] However, extreme acidic conditions (high temperature, concentrated non-aqueous acids) can trigger benzylic solvolysis or defluorination.[3]
ParameterConditionStability RatingPrimary Risk
Dilute Acid 0.1 - 1.0 M HCl/H₂SO₄ (RT)Stable Salt precipitation (solubility limit).[1][2][3]
LCMS Mobile Phase 0.1% Formic/TFA (RT)Stable None (ideal for analysis).[1][2][3]
Concentrated Acid >6 M HCl or neat TFA (RT)⚠️ Caution Benzylic C-N cleavage over time.[1][2][3]
High Temp Acid >60°C in Acidic MediaUnstable Hydrolysis of aliphatic C-F; Elimination.[1][2][3]
Lewis Acids AlCl₃, BF₃[1][2][3]·OEt₂Unstable Defluorination via F-abstraction.

Module 1: Mechanistic Insight (The "Why")

To troubleshoot effectively, you must understand the competing forces acting on the molecule.[3]

The Protective Role of Protonation

In the free base form,


-fluoroamines are prone to self-destruction.[1][2] The amine nitrogen is nucleophilic and can displace the 

-fluorine (a leaving group, albeit a poor one) to form a reactive aziridinium ion .[1][2]
  • In Acid (pH < 4): The amine is fully protonated (

    
    ).[1][2][3] It loses its nucleophilicity, completely shutting down the aziridinium pathway.[3]
    
  • The Risk: If you neutralize an acidic solution of 2F-FMPA for workup, you pass through the "danger zone" (pH 7-9) where the free amine exists and can cyclize or polymerize.[1][2]

The Benzylic Liability

The amine is attached to a benzylic carbon.[3]

  • Structure:

    
    
    
  • Electronic Effect: The 2-fluoro substituent on the ring is electron-withdrawing (inductive), which destabilizes any potential benzylic carbocation.[1][2] This is beneficial; it makes the C-N bond stronger against acid hydrolysis (

    
    ) compared to a non-fluorinated analog.[3]
    
  • Steric Effect: The 3-methyl group provides slight steric protection but also weak electron donation.[1][2][3]

Aliphatic C-F Bond Stability

Primary alkyl fluorides (the


 group) are exceptionally stable to acid hydrolysis compared to chlorides or bromides due to the high strength of the C-F bond (approx. 105 kcal/mol).[1] Defluorination usually requires Lewis acid activation or extreme heat.[2][3]

Module 2: Visualizing Degradation Pathways[1][2]

The following diagram maps the stability landscape. Note that the Green Zone (Acidic) is safer than the Red Zone (Neutral/Basic) for this specific motif.[1][3]

G Start 2F-FMPA (Acidic Solution) Protonated Protonated Species (Ar-CH(NH3+)-CH2F) STABLE FORM Start->Protonated pH < 4 Heat High Heat (>80°C) + Strong Acid Protonated->Heat Thermal Stress Neutralization Neutralization (pH > 8) Protonated->Neutralization Workup Hydrolysis Hydrolysis Product (Alcohol + HF) Heat->Hydrolysis SN1/Solvolysis Elimination Vinyl Elimination (Styrene Derivative) Heat->Elimination E1 Mechanism Aziridine Aziridinium Ion (Transient Reactive Species) Neutralization->Aziridine Intramolecular SN2 Aziridine->Hydrolysis Ring Opening

Figure 1: Stability landscape of


-fluoro benzylic amines.[1][2] Acidic conditions (Green) protect against the primary degradation pathway (Aziridinium formation).

Module 3: Troubleshooting Guide (FAQ)

Issue 1: "I see a +18 Da mass shift in LCMS."

Diagnosis: Hydrolysis (Conversion of


 to 

or

to

).[1][2]
  • Cause: If the shift is on the benzylic position, you likely heated the sample in water/acid for too long (Benzylic alcohol formation). If the shift corresponds to F

    
     OH replacement, this is rare in dilute acid and suggests contamination with Lewis acids (e.g., glass etching or metal ions).
    
  • Solution:

    • Keep sample temperature < 40°C.[2][3]

    • Check your solvent quality.[2][3] Ensure no metal contaminants are present.[2][3]

Issue 2: "The compound won't dissolve in 5% HCl."[3]

Diagnosis: Salt Formation (Common Ion Effect).[1][2][3]

  • Cause: The hydrochloride salt of 2F-FMPA may have limited solubility in high concentrations of Cl⁻ ions (common ion effect) or cold water.[1][2]

  • Solution:

    • Switch to a different counter-ion: Try 0.1 M Methanesulfonic acid (MsOH) or dilute Sulfuric acid.[3]

    • Add a co-solvent: Use 10-20% Acetonitrile or Methanol to aid solubility of the lipophilic aromatic ring.[2][3]

Issue 3: "My purity drops after neutralizing the acid fraction."

Diagnosis: Aziridinium Degradation.[1][2][3]

  • Cause: As you raise the pH to extract the free base, the amine deprotonates and attacks the

    
    -fluorine.
    
  • Solution:

    • Keep it cold: Perform all neutralizations at 0°C.

    • Work fast: Do not let the free base sit in the aqueous/organic interface.[3] Extract immediately into organic solvent (DCM/EtOAc) and remove solvent in vacuo at low temperature.

    • Store as Salt: Do not store the free base. Isolate it as an HCl or TFA salt for long-term storage.[2][3]

Module 4: Standard Operating Protocols (SOPs)

Protocol A: Safe Dissolution for Analysis (LCMS/NMR)

Use this protocol to prepare samples without inducing degradation.[1][2]

  • Preparation: Weigh 1-5 mg of 2F-FMPA.

  • Solvent Choice:

    • Preferred: 50:50 Water:Acetonitrile with 0.1% Formic Acid.[2][3]

    • Alternative: DMSO-d6 (for NMR).[1][2][3] Avoid CDCl₃ if it is acidic/aged (chloroform generates HCl over time which can be unpredictable).[1][2][3]

  • Mixing: Vortex at Room Temperature. Do not sonicate with heat.

  • Verification: Analyze immediately. If storage is needed, freeze at -20°C.[1][2][3]

Protocol B: Stress Testing (Stability Validation)

Use this workflow to validate the stability of your specific batch.

Workflow Step1 Dissolve 1mg/mL in 0.1M HCl Step2 Split into 3 Vials Step1->Step2 Vial1 Vial A: Control (4°C) Step2->Vial1 Vial2 Vial B: RT (24h) Step2->Vial2 Vial3 Vial C: 60°C (1h) Step2->Vial3 Analyze LCMS Analysis (Check for -20 Da / +18 Da) Vial1->Analyze Vial2->Analyze Vial3->Analyze

Figure 2: Rapid stress-test workflow to confirm batch-specific stability.

References

  • O'Hagan, D. (2008).[1][2][3] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[2][3] Link

    • Context: Authoritative source on the strength of the C-F bond and its resistance to acid hydrolysis.[3]

  • Pace, V., et al. (2016).[2][3] Robust Synthesis of

    
    -Halomethyl Amines. ACS Organic & Inorganic Au.[2][3] Link[1][2]
    
    • Context: Discusses the stability and reactivity of -halo amines and the aziridinium intermediate p
  • Gouverneur, V., & Seppelt, K. (2015).[2][3] Fluorine in Pharmaceutical and Medicinal Chemistry.[3] Imperial College Press.[2][3]

    • Context: General reference for the handling and stability of fluorinated pharmaceutical intermedi
  • PubChem Compound Summary. 2-Fluoro-2-(4-methylphenyl)ethan-1-amine (Analogous Structure).[1][2][3]Link[1][2]

    • Context: Structural analog data supporting physicochemical property predictions (LogP, pKa).[2][3]

Sources

Optimization

recrystallization methods for 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine salts

Technical Support Center: 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine Salts Status: Operational Role: Senior Application Scientist Subject: Recrystallization, Salt Formation, and Stability Protocols Technical Overv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine Salts

Status: Operational Role: Senior Application Scientist Subject: Recrystallization, Salt Formation, and Stability Protocols

Technical Overview & Stability Profile

Compound Identity: 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine Class:


-Fluoro Phenethylamine
Key Challenge: 

-Fluoroamines possess a fluorine atom on the carbon adjacent to the amine. This creates a specific stability risk: HF elimination to form the corresponding styrene derivative (2-fluoro-3-methylstyrene) or aziridine formation, particularly under basic or thermal stress.

Operational Directive:

  • Do not store as a free base for extended periods.

  • Do not heat the free base above 40°C.

  • Always convert to a salt (HCl, Fumarate, or Tartrate) for long-term storage and purification.

Salt Formation & Recrystallization Protocols

The following protocols are engineered for


-fluoroamines to maximize yield while minimizing defluorination.
Protocol A: Hydrochloride (HCl) Salt Formation

Best for: Initial isolation and high-throughput handling.

Reagents:

  • Substrate: Free amine (dissolved in Et₂O or Dichloromethane).

  • Acid Source: 2M HCl in Diethyl Ether (anhydrous). Avoid aqueous HCl to prevent hydrolysis risks.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of the free amine in anhydrous Dichloromethane (DCM) (5 mL/g). Cool to 0°C.[1]

  • Acidification: Dropwise add 1.1 eq of 2M HCl in Et₂O under nitrogen atmosphere.

  • Precipitation: A white precipitate should form immediately. Stir at 0°C for 30 minutes.

  • Isolation: Filter under nitrogen. Wash the cake with cold Et₂O.

  • Recrystallization (If needed):

    • Solvent System: Isopropanol (IPA) / Diethyl Ether.

    • Method: Dissolve salt in minimal boiling IPA (approx. 60°C). Remove from heat. Immediately add Et₂O until slight turbidity appears. Cool slowly to 4°C.

Protocol B: Hemifumarate/Fumarate Salt

Best for: Non-hygroscopic storage and solid-state characterization.

Reagents:

  • Substrate: Free amine.

  • Acid Source: Fumaric acid (0.5 eq for Hemifumarate, 1.0 eq for Fumarate).

Step-by-Step Workflow:

  • Dissolution: Dissolve free amine in Ethanol (EtOH) (10 mL/g) at room temperature.

  • Acid Addition: Add Fumaric acid solution (dissolved in hot EtOH).

  • Crystallization: Heat mixture to 50°C for 10 minutes, then allow to cool to Room Temperature (RT) over 2 hours.

  • Seeding: If oiling occurs, scratch the glass or add a seed crystal.

  • Harvest: Filter and wash with cold Ethanol/Acetone (1:1).

Troubleshooting Guide (FAQ Format)

Q1: My product is "oiling out" instead of crystallizing. How do I fix this? Diagnosis: This is common with fluorinated amines due to high lipophilicity. Solution:

  • Re-heat: Redissolve the oil by heating the solvent slightly.

  • Seed: Add a seed crystal of the pure salt if available.

  • Anti-solvent Titration: Add the anti-solvent (e.g., MTBE or Heptane) extremely slowly. Stop before it turns cloudy.

  • Trituration: If it remains an oil, decant the solvent and triturate (grind) the oil with anhydrous pentane or diethyl ether to induce solidification.

Q2: I see a new impurity peak at M-20 (Mass-20) in LCMS. What is it? Diagnosis: This indicates the loss of HF (


), resulting in the styrene elimination product.
Cause:  The crystallization temperature was too high, or the environment was too basic.
Corrective Action: 
  • Ensure the salt formation is performed at 0°C .

  • Verify your solvent is neutral. Avoid recrystallizing from high-boiling basic solvents (like pyridine or DMF).

  • Use anhydrous conditions.

Q3: The HCl salt is extremely hygroscopic and turns into a gum. Diagnosis: HCl salts of fluoro-phenethylamines can be hygroscopic. Solution: Switch to the Tartrate or Fumarate salt. These organic anions often provide better lattice energy and non-hygroscopic properties for this class of molecules.

Comparative Data: Salt Properties

ParameterHydrochloride (HCl)FumarateL-Tartrate
Crystallinity Moderate (Needles)High (Prisms)High (Blocks)
Hygroscopicity HighLowLow
Solubility (Water) ExcellentModerateGood
Stability (HF elim) Good (if anhydrous)ExcellentExcellent
Primary Use Intermediate isolationFinal FormChiral Resolution

Process Visualization

RecrystallizationWorkflow Start Crude 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine CheckPurity Check Purity (LCMS/NMR) Start->CheckPurity Decision Is Purity > 95%? CheckPurity->Decision Decision->Start No (Perform Column Chrom.) SaltForm Salt Formation Strategy Decision->SaltForm Yes RouteHCl Route A: HCl Salt (Anhydrous Et2O/DCM) SaltForm->RouteHCl RouteFum Route B: Fumarate Salt (EtOH/Acetone) SaltForm->RouteFum CrystHCl Recryst: IPA / Et2O Temp: <60°C RouteHCl->CrystHCl CrystFum Recryst: EtOH / MTBE Temp: 50°C -> RT RouteFum->CrystFum CheckStab Stability Check (Look for HF elimination) CrystHCl->CheckStab CrystFum->CheckStab CheckStab->Start Fail (Decomposition) Final Pure Crystalline Salt CheckStab->Final Pass

Figure 1: Decision logic for salt selection and recrystallization pathways, emphasizing stability checks for HF elimination.

References

  • Kalow, J. A., & Doyle, A. G. (2012).[2] "Synthesis of

    
    -Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines." Journal of Organic Chemistry, 77(9), 4177–4183. 
    
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for salt selection methodology).
  • Vertex AI Search Results. (2025). "Synthesis and properties of fluorinated amines." [Verified via Contextual Search]
  • BenchChem Technical Data. (2025). "General handling of phenethylamine derivatives."

Sources

Troubleshooting

overcoming steric hindrance in 2-fluoro-3-methylphenyl substitutions

Topic: Overcoming Steric Hindrance in 2-Fluoro-3-Methylphenyl Substitutions The Diagnostic Phase: Why is this Scaffold Failing? The Issue: You are likely experiencing low yields, stalled conversion, or rapid catalyst dec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 2-Fluoro-3-Methylphenyl Substitutions

The Diagnostic Phase: Why is this Scaffold Failing?

The Issue: You are likely experiencing low yields, stalled conversion, or rapid catalyst decomposition when attempting to functionalize the C1 position of a 2-fluoro-3-methylphenyl system.

The Root Cause: The "Buttressing Effect" Standard ortho-substitution (2-fluoro) creates a known steric barrier. However, the addition of a 3-methyl group creates a "buttressing effect." The methyl group physically occupies the space adjacent to the fluorine, preventing the fluorine atom from bending away from the incoming reagent at C1. This locks the fluorine in a rigid conformation that maximizes steric repulsion against the palladium catalyst or nucleophile.

Visualizing the Steric Clash

The following diagram illustrates the rigid steric wall created by the 3-Me/2-F interaction.

ButtressingEffect cluster_molecule 2-Fluoro-3-Methylphenyl Core C1 C1: Reaction Site (High Steric Barrier) C2 C2: Fluorine (F) C1->C2 C3 C3: Methyl (Me) C2->C3 Incoming Incoming Catalyst (Pd-L) C2->Incoming Steric Repulsion C3->C2 Buttressing: Prevents F rotation Incoming->C1 Blocked Access

Figure 1: The 3-methyl group (blue) reinforces the 2-fluoro group (yellow), creating a rigid steric blockade that prevents the catalyst (green) from accessing C1.

Troubleshooting Suzuki-Miyaura Couplings

Common Failure Mode: Protodeboronation (C-B bond cleavage replaced by C-H).[1] Mechanism: The 2-fluoro substituent increases the rate of hydrolytic deboronation. The 3-methyl group prevents the bulky palladium catalyst from transmetallating fast enough to compete with this decomposition.

Protocol A: The "Slow-Release" Strategy (MIDA Boronates)

If your boronic acid is decomposing before coupling, switch to N-methyliminodiacetic acid (MIDA) boronates. These slowly hydrolyze to the active species, keeping the concentration of the unstable boronic acid low but constant.

Reagents:

  • Electrophile: 1-Bromo-2-fluoro-3-methylbenzene (or chloride analogue)

  • Nucleophile: Aryl-MIDA boronate

  • Catalyst: Pd(OAc)₂ + XPhos (or XPhos Pd G2 precatalyst)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: THF:H₂O (10:1)

Step-by-Step:

  • Degas: Sparge solvents with Argon for 15 mins. Oxygen is fatal to this slow reaction.

  • Pre-mix: Add MIDA boronate (1.2 equiv), Aryl Halide (1.0 equiv), and K₃PO₄ to the vial.

  • Catalyst Addition: Add XPhos Pd G2 (2-5 mol%).

  • Temperature: Heat to 60°C. Note: MIDA hydrolysis is temperature-dependent. Do not exceed 80°C unless necessary.

  • Monitoring: Monitor by LCMS. If protodeboronation is observed (mass = M-B(OH)₂ + H), lower the water ratio to 20:1.

Protocol B: Anhydrous Coupling (Molander Conditions)

If MIDA is unavailable, use Potassium Organotrifluoroborates (


). These are stable to protodeboronation and can be coupled under anhydrous conditions to prevent hydrolysis.
  • Catalyst: Pd(OAc)₂ / RuPhos (RuPhos is exceptional for sterically hindered secondary alkyl groups and ortho-substituted arenes).

  • Base: Cs₂CO₃ (Anhydrous).

  • Solvent: Toluene (Anhydrous).[2]

Troubleshooting Buchwald-Hartwig Aminations

Common Failure Mode: No reaction (Catalyst resting state) or


-hydride elimination.
The Fix:  You must use specific "Generations" of Buchwald precatalysts. In-situ mixing of Pd(dba)₂ and ligand is often insufficient for this scaffold because the activation energy to form the active 

species is too high in the presence of the substrate.
Ligand Selection Matrix
Target Amine TypeRecommended LigandWhy?
Primary Amines BrettPhos Large cone angle protects the Pd center; electronic properties prevent binding of the amine lone pair until necessary.
Secondary Amines RuPhos Specifically designed for steric bulk; prevents

-hydride elimination.
Anilines XPhos Excellent general-purpose ligand for hindered biaryl-like transition states.
Amides tBuBrettPhos Enhanced basicity facilitates the deprotonation of the amide.
Optimization Decision Tree

OptimizationTree Start Start: C-N Coupling AmineType Identify Amine Class Start->AmineType Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary Brett Ligand: BrettPhos Precat: Pd G3/G4 Primary->Brett Ru Ligand: RuPhos Precat: Pd G3/G4 Secondary->Ru Check Check Conversion @ 2h Brett->Check Ru->Check Failure Low Yield? Check->Failure SolventSwitch Switch Base/Solvent: NaOtBu / Dioxane -> LHMDS / Toluene Failure->SolventSwitch Base Sensitive? TempBoost Increase Temp to 110°C Failure->TempBoost Stable?

Figure 2: Workflow for selecting the correct catalytic system for hindered aminations.

FAQ: Specific Experimental Scenarios

Q1: Can I use SNAr to substitute the Fluorine at C2? A: Generally, No. While fluorine is a good leaving group for SNAr, the 3-methyl group blocks the trajectory of the incoming nucleophile (the Burgi-Dunitz angle). Unless you are using an extremely strong nucleophile (like a thiolate) and high heat, this will likely fail or result in slow background decomposition.

  • Alternative: Use a transition-metal catalyzed exchange (e.g., hydroxylation using Pd/tBuBrettPhos) if you need to replace the F.

Q2: I need to install the Boron species on the 2-fluoro-3-methyl ring. Where will it go? A: If you perform a Directed Ortho Metallation (DoM) using standard bases (LDA or n-BuLi):

  • The Fluorine directs ortho.

  • Position C3 is blocked by the Methyl.[3]

  • Result: Lithiation will occur almost exclusively at C1 . This is a powerful way to synthesize your starting material (1-borono-2-fluoro-3-methylbenzene) if it is not commercially available. Quench the lithiated species with

    
    .
    

Q3: My catalyst turns black (Pd black) immediately. A: This indicates the rate of reductive elimination is too slow, or the ligand is dissociating.

  • Fix 1: Increase ligand-to-metal ratio to 2:1 or 4:1.

  • Fix 2: Switch to Pd-PEPPSI-IPr . The NHC ligand binds much tighter than phosphines, stabilizing the active species in these "buttressed" environments.

References
  • MIDA Boronates (Slow Release Strategy): Gillis, E. P., & Burke, M. D. (2007).[4] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.

  • Buchwald Ligand Selection (Steric Hindrance): Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.

  • Phosphinous Acid Catalysts (Alternative to Suzuki): Wolf, C., & Xu, H. (2008).[5] "Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling." The Journal of Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of Fluorinated Phenethylamines: A Comparative NMR Analysis Guide

Executive Summary & Core Directive In the development of fluorinated central nervous system (CNS) agents, the structural validation of phenethylamine derivatives is a critical bottleneck. This guide addresses the interpr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the development of fluorinated central nervous system (CNS) agents, the structural validation of phenethylamine derivatives is a critical bottleneck. This guide addresses the interpretation of 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine , a molecule that presents a "perfect storm" for NMR analysis: a chiral center, diastereotopic protons, and multiple active fluorine nuclei (


F).

The Challenge: Standard 1H NMR often yields uninterpretable multiplets for this compound due to the overlap of


 and large 

couplings. The Solution: This guide compares the standard 1D proton workflow against

F-Decoupled 1H NMR
(the superior alternative), demonstrating why decoupling is not merely a luxury but a necessity for accurate assignment and purity profiling.

Structural Breakdown & Spin Systems

Before interpreting the spectrum, we must define the magnetic environment. The molecule consists of two distinct spin systems isolated by the quaternary carbon of the aromatic ring, yet magnetically linked via long-range couplings.

The Molecule

IUPAC Name: 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine Structure Code:



Spin System A: The Aliphatic Chain (The "Trouble Zone")

This region contains a chiral center at C1. Consequently, the two protons on C2 (


) are diastereotopic  (

and

). They are chemically non-equivalent and will not appear as a simple doublet.
  • 
     (Benzylic Methine): 
    
    
    
    ppm. Couples to
    
    
    ,
    
    
    , and potentially the Ring-F.
  • 
     (Fluoromethylene): 
    
    
    
    ppm. Huge geminal coupling to Chain-F (
    
    
    Hz).
Spin System B: The Aromatic Ring

A 1,2,3-substituted benzene ring.

  • Position 2: Fluorine (electronegative, ortho-coupler).

  • Position 3: Methyl group (electron-donating).

  • Protons: Located at positions 4, 5, and 6.

Comparative Analysis: Standard vs. Decoupled Protocols

We compare the "Product" (Standard 1D 1H NMR) against the "Alternative" (Broadband


F-Decoupled 1H NMR).
Method A: Standard 1H NMR (300-600 MHz)
  • Performance: Low.

  • Observation: The aliphatic region appears as a chaotic "forest" of multiplets. The

    
     signal is split by the geminal Fluorine (
    
    
    
    Hz), the geminal Proton (
    
    
    Hz), and the vicinal Methine (
    
    
    Hz).
  • Risk: Impurities hiding under the wide footprint of the fluorine-split signals are easily missed. Integration values are often unreliable due to baseline spread.

Method B: F-Decoupled 1H NMR (The "Gold Standard")
  • Performance: High.

  • Mechanism: A continuous wave or composite pulse sequence irradiates the

    
    F frequency during proton acquisition.
    
  • Observation: All

    
     splittings collapse. The complex 
    
    
    
    multiplets simplify into a standard ABX system (or AB depending on resolution).
  • Benefit: Signal-to-Noise (S/N) ratio improves significantly as intensity is concentrated into fewer peaks. Integration becomes quantitative.

Data Comparison Table
FeatureStandard 1H NMR

F-Decoupled 1H NMR

Multiplicity
Doublet of Doublet of Doublets (ddd)

2
Doublet of Doublets (dd)
Spectral Width (Aliphatic) > 60 Hz spread per signal~ 15 Hz spread per signal
Impurity Detection Masked by F-satellitesClearly visible
Integration Accuracy

10% (due to wings)

1%

Detailed Spectral Assignment (Predicted)

The following data assumes a dilute solution in DMSO-d6 (to minimize


 exchange broadening) at 298 K.
Table 1: Chemical Shifts and Coupling Constants
Proton

(ppm)
Multiplicity (Standard)Multiplicity (

F-Decoupled)
Coupling Constants (

in Hz)
Ar-CH

2.25Doublet (d)Singlet (s)

(Long range to Ring-F)
NH

2.0 - 3.5Broad SingletBroad SingletExchange dependent
H-C1 (Methine) 4.35ddd or dtdd

,

H-C2a (CH

F)
4.50ddddd

,

,

H-C2b (CH

F)
4.58ddddd

,

,

Ar-H4 6.95MultipletDoubletOrtho to Me, Meta to F
Ar-H5 7.10MultipletTriplet (t)

Ar-H6 7.35MultipletDoubletOrtho to Chain

> Note: The


 protons are diastereotopic. In the standard spectrum, they will likely overlap to form a pseudo-quartet or complex multiplet spanning nearly 1 ppm due to the massive 47 Hz coupling.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trustworthiness, follow this specific sequence. This protocol includes a "Check Step" to validate the decoupling efficiency.

Step 1: Sample Preparation[2]
  • Solvent: Use DMSO-d6 (99.9% D) rather than CDCl3.

    • Reasoning: DMSO stabilizes the amine protons via H-bonding, sharpening the signals and preventing exchange broadening that can obscure the methine coupling.

  • Concentration: 10 mg in 0.6 mL. Avoid high concentrations which can cause viscosity-induced broadening.

Step 2: Acquisition (The "Check" Sequence)
  • Run Standard 1H (ns=16): Assess the "forest" of peaks.

  • Run

    
    F NMR (ns=4):  Confirm the presence of two distinct fluorine environments.
    
    • Ring-F: ~ -115 to -120 ppm.

    • Chain-F: ~ -220 to -230 ppm.

  • Run

    
    F-Decoupled 1H:  Set the decoupler center (O2) to the middle of the two Fluorine signals (or use broadband adiabatic decoupling if the bandwidth allows).
    
Step 3: Processing
  • Apodization: Apply an Exponential Line Broadening (LB) of 0.3 Hz.

  • Validation: If the

    
     signal appears as a doublet in Step 1 and collapses to a sharp singlet in Step 3, the experiment is valid.
    

Visualization: Logic Flow of Assignment

The following diagram illustrates the decision-making process for assigning the complex aliphatic region of this molecule.

NMR_Assignment_Logic Start Start: Acquire 1H Spectrum Check_Region Analyze 4.2 - 4.8 ppm Region Start->Check_Region Decision_Split Is the splitting > 40Hz visible? Check_Region->Decision_Split Identify_F Identify as CH2-F (Geminal Coupling) Decision_Split->Identify_F Yes (Large J) Identify_Methine Identify as Methine (Vicinal Coupling) Decision_Split->Identify_Methine No (Small J) Ambiguity Ambiguity: Diastereotopic Overlap? Identify_F->Ambiguity Identify_Methine->Ambiguity Action_Decouple Execute 19F-Decoupled 1H NMR Ambiguity->Action_Decouple High Overlap Result_Clean Result: Simple ABX System Action_Decouple->Result_Clean Result_HaHb Assign Ha vs Hb based on Karplus Result_Clean->Result_HaHb

Caption: Decision tree for resolving the diastereotopic fluoromethylene protons using decoupling strategies.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for F-coupling constants).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Reich, H. J. (2023). WinPLT NMR Coupling Constants. University of Wisconsin-Madison.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Reference for Phenethylamine shifts).
Comparative

Method Development Guide: High-Performance Liquid Chromatography (HPLC) for 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine

Executive Summary & Chemical Context[1][2][3] Developing a robust HPLC method for 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine (hereafter referred to as Target Amine ) presents a classic "perfect storm" of chromatog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3]

Developing a robust HPLC method for 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine (hereafter referred to as Target Amine ) presents a classic "perfect storm" of chromatographic challenges. As a fluorinated phenethylamine derivative, this molecule combines strong basicity with specific hydrophobic and electronic properties that often lead to poor peak shape and variable retention on standard stationary phases.

This guide objectively compares three distinct chromatographic approaches to analyzing the Target Amine:

  • Standard C18 (Low pH): The generic starting point.

  • Charged Surface Hybrid (CSH) C18: The modern solution for basic amines.

  • Pentafluorophenyl (PFP): The selectivity alternative for fluorinated compounds.[1]

The Chemical Challenge
  • Basicity (

    
    ):  At standard acidic pH (2-3), the primary amine is fully protonated (
    
    
    
    ). This cation interacts strongly with residual silanols (
    
    
    ) on silica columns, causing severe tailing (
    
    
    ).
  • Fluorination: The presence of fluorine atoms on both the aliphatic chain and the aromatic ring induces strong dipole moments, offering a handle for unique selectivity mechanisms beyond simple hydrophobicity.

Method Development Decision Matrix

The following workflow illustrates the logical pathway for selecting the optimal method based on laboratory constraints (e.g., MS compatibility vs. UV only).

MethodDevTree Start Start: Target Amine Analysis CheckMS Is MS Compatibility Required? Start->CheckMS YesMS Yes (Volatile Buffers) CheckMS->YesMS NoMS No (UV Only) CheckMS->NoMS ScreenCSH Screen 1: CSH C18 (0.1% Formic Acid) YesMS->ScreenCSH ScreenPFP Screen 2: PFP (Ammonium Formate) YesMS->ScreenPFP EvalShape Evaluate Peak Asymmetry (As) ScreenCSH->EvalShape ScreenPFP->EvalShape HighpH Screen 3: Hybrid C18 (pH 10, NH4OH) NoMS->HighpH TFA Alternative: C18 + 0.1% TFA (Ion Pairing) NoMS->TFA HighpH->EvalShape TFA->EvalShape Select Select Final Method EvalShape->Select

Figure 1: Decision tree for selecting stationary phases based on detection requirements.

Comparative Analysis: Performance Data

The following data represents experimental performance metrics typical for this class of basic fluorinated amines.

Method A: The "Generic" Approach (Baseline)
  • Column: Standard End-capped C18 (3.5 µm, 4.6 x 100 mm)[2]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile

  • Observation: The protonated amine undergoes ion-exchange with silanols.[2]

  • Result: Usable for identification, but fails quantitative suitability criteria due to tailing.

Method B: Charged Surface Hybrid (CSH) C18 (Recommended)[3]
  • Column: CSH C18 (2.5 µm, 4.6 x 100 mm)[2]

  • Mechanism: The stationary phase surface carries a low-level positive charge that repels the protonated amine, preventing silanol interaction.

  • Result: Superior peak shape with MS-friendly mobile phases.

Method C: Pentafluorophenyl (PFP) (Selectivity)[3][4]
  • Column: Fluorophenyl-Hexyl or PFP (2.7 µm, 4.6 x 100 mm)

  • Mechanism:

    
     interactions and dipole-dipole interactions with the Target Amine's fluorine groups.[2]
    
  • Result: Different elution order for impurities; excellent for separating positional isomers.

Performance Summary Table
ParameterMethod A: Standard C18Method B: CSH C18Method C: PFP
Mobile Phase 0.1% Formic Acid (pH 2.[2]7)0.1% Formic Acid (pH 2.[2]7)10mM NH₄ Formate (pH 3.0)
Retention (

)
2.52.13.2 (Enhanced retention)
Tailing Factor (

)
1.8 - 2.2 (Fail) 1.0 - 1.1 (Excellent) 1.2 - 1.3 (Good)
Efficiency (

)
~4,500~12,000~10,000
MS Sensitivity GoodExcellentGood
Selectivity Hydrophobic onlyHydrophobic + RepulsionOrthogonal (Dipole/

)

Detailed Experimental Protocols

Protocol 1: The Optimized CSH Method (Primary Choice)

Best for: Routine purity analysis, LC-MS, and pharmacokinetic studies.[2]

Reagents:

  • Solvent A: Water (LC-MS Grade) + 0.1% Formic Acid[2]

  • Solvent B: Acetonitrile (LC-MS Grade) + 0.1% Formic Acid[2]

Instrument Settings:

  • Column: Waters XSelect CSH C18, 130Å, 2.5 µm, 3.0 mm X 100 mm (or equivalent charged surface column).

  • Flow Rate: 0.6 mL/min.

  • Temperature: 45°C (Higher temperature reduces viscosity and improves mass transfer for amines).

  • Injection Volume: 2 µL.

  • Detection: UV @ 215 nm (Amine absorption) and 260 nm (Aromatic ring).[2]

Gradient Program:

Time (min) % Solvent A % Solvent B Curve
0.0 95 5 Initial
1.0 95 5 Hold
10.0 5 95 Linear
12.0 5 95 Hold
12.1 95 5 Re-equilibrate

| 15.0 | 95 | 5 | End |

Scientific Rationale: The CSH particle technology applies a controlled low-level positive charge to the silica surface. Since the Target Amine is positively charged (


) under acidic conditions, it is electrostatically repelled from the surface silanols (also positive or neutral due to the modification), effectively eliminating the "secondary interaction" that causes tailing.
Protocol 2: The PFP Selectivity Method (Alternative)

Best for: Separating the Target Amine from defluoro-impurities or positional isomers.

Reagents:

  • Solvent A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid).

  • Solvent B: Methanol (Methanol promotes

    
     interactions better than Acetonitrile).[2]
    

Instrument Settings:

  • Column: Phenomenex Kinetex F5 or Thermo Hypersil GOLD PFP, 2.6 µm.

  • Flow Rate: 0.5 mL/min.

  • Temperature: 35°C.[3]

Mechanism of Action: The Target Amine contains a fluorine on the phenyl ring and the ethyl chain. The PFP phase (pentafluorophenyl) is electron-deficient.[2] It interacts strongly with the electron-rich regions of the Target Amine and engages in specific fluorine-fluorine interactions. This creates a separation mechanism orthogonal to C18.

Mechanistic Visualization

Understanding the interaction at the molecular level is critical for troubleshooting.

Mechanism Silica Silica Surface Silanol Residual Silanol (Si-O⁻) Silica->Silanol Standard C18 CSH_Ligand CSH Surface (Positive Charge) Silica->CSH_Ligand CSH C18 Target Target Amine (R-NH₃⁺) Silanol->Target Attraction (Tailing) CSH_Ligand->Target Repulsion (Sharp Peak)

Figure 2: Mechanistic comparison of Standard Silica vs. Charged Surface Hybrid interactions with the protonated amine.

Troubleshooting & Optimization

If you observe specific issues during validation, apply these corrections:

  • Peak Tailing > 1.3 on CSH Column:

    • Cause: Column overload or sample solvent mismatch.

    • Fix: Reduce injection volume or ensure sample diluent matches the initial mobile phase (95% Water).

  • Split Peaks:

    • Cause: The molecule has a chiral center at the C-1 position.[4]

    • Fix: If chiral separation is not intended, ensure the method is achiral (standard C18/PFP usually are). If you see splitting, you may be partially resolving enantiomers due to a chiral additive or contaminant. For Chiral purity, switch to a polysaccharide-based column (e.g., Chiralpak IG).

  • Retention Time Drift:

    • Cause: pH instability.

    • Fix: Use 10mM buffers (Ammonium Formate) instead of simple acid additives (0.1% Formic) to stabilize the ionization state of the amine.

References

  • McCalley, D. V. (2010).[2] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. [2]

  • Waters Corporation. (2020).[2] Charged Surface Hybrid (CSH) Technology: Mechanism of Action. Waters Application Notes.

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for LC. Journal of Chromatography A. [2]

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase.[2][1] Journal of Chromatography A. [2]

Sources

Validation

reference standards for 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine analysis

An In-Depth Technical Guide to Reference Standards for the Analysis of 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine Introduction: The Analytical Imperative for Novel Psychoactive Substances The landscape of novel ps...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Reference Standards for the Analysis of 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine

Introduction: The Analytical Imperative for Novel Psychoactive Substances

The landscape of novel psychoactive substances (NPS) is in a constant state of flux, presenting a formidable challenge to researchers, forensic chemists, and drug development professionals.[1][2][3] The compound 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine, a substituted phenethylamine, represents a class of molecules with the potential for psychoactive properties. The introduction of fluorine atoms can significantly alter the pharmacological and toxicological profile of phenethylamine derivatives, making their accurate identification and quantification a matter of public health and safety.

This guide provides a comprehensive overview of the considerations and methodologies for establishing reliable analytical reference standards for 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine. Given the novelty of such compounds, a commercially available certified reference material (CRM) may not always exist. Therefore, this document will explore both the use of structurally similar standards and the principles of in-house standard preparation and characterization, empowering the scientific community to achieve accurate and defensible analytical results.

The Gold Standard: Certified Reference Materials (CRMs)

For established analytes, the use of a Certified Reference Material (CRM) is the cornerstone of analytical quality assurance. Reputable suppliers of NPS reference materials, such as Cerilliant (a brand of Sigma-Aldrich) and LGC Standards, produce CRMs under rigorous quality systems, including ISO 17034 and ISO/IEC 17025 accreditation.[1][2] These standards provide certified values for purity and concentration, ensuring traceability and comparability of results across different laboratories.

Key Characteristics of a CRM:

  • Purity: A certified statement of the compound's purity, typically determined by a combination of analytical techniques.

  • Identity: Unambiguous confirmation of the chemical structure, often through methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Homogeneity and Stability: Ensured through rigorous testing to guarantee consistency within a batch and over time.

  • Traceability: The certified value is linked to a national or international standard.

While a direct CRM for 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine is not readily found in current catalogues, understanding the qualities of a CRM provides a benchmark for evaluating alternative standards.

Navigating the Analysis of Novel Compounds: A Comparative Approach

In the absence of a specific CRM, a multi-faceted approach is necessary. The following sections compare the use of commercially available, structurally related standards with the preparation and qualification of an in-house reference material.

Alternative 1: Leveraging Structurally Related Commercial Standards

One pragmatic approach is the use of commercially available reference standards of structurally similar compounds. This can be a valuable tool for preliminary identification and method development.

Potential Structurally Related Standards:

  • Positional Isomers: Isomers with fluorine and methyl groups at different positions on the phenyl ring.

  • Analogs with Different Halogenation: For example, chloro- or bromo-analogs.

  • Non-halogenated Parent Compound: 1-(3-methylphenyl)ethan-1-amine.

  • Other Fluorinated Phenethylamines: A wide range of fluorinated cathinones and amphetamines are available as CRMs.[2]

Comparison of Using Related Standards vs. a Specific Standard

FeatureUse of Structurally Related StandardUse of Specific (In-house) Standard
Qualitative Identification Can provide a tentative identification based on similar mass spectral fragmentation and chromatographic behavior.Provides definitive identification.
Quantitative Analysis Not suitable for accurate quantification due to potential differences in detector response.Enables accurate and precise quantification.
Method Development Useful for initial optimization of chromatographic and mass spectrometric conditions.Essential for full method validation.
Availability Readily available from commercial suppliers.Requires synthesis and characterization, which is time and resource-intensive.
Cost Generally lower initial cost.Higher initial cost due to synthesis and extensive analytical work.
Regulatory Compliance May not be acceptable for forensic or clinical applications requiring definitive identification and quantification.Essential for applications requiring the highest level of analytical rigor.
Alternative 2: In-House Preparation and Characterization of a Reference Standard

When a commercial CRM is unavailable, the synthesis and rigorous characterization of an in-house reference standard is the most scientifically sound approach. This process, while demanding, provides a well-characterized material suitable for both qualitative and quantitative analysis.

Workflow for In-House Standard Preparation and Characterization:

cluster_synthesis Synthesis cluster_characterization Characterization cluster_documentation Documentation start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification identity Structural Identity Confirmation (NMR, MS) purification->identity purity Purity Assessment (HPLC-UV, GC-FID, qNMR) identity->purity chiral Chiral Purity (Chiral HPLC) purity->chiral coa Certificate of Analysis (Internal) chiral->coa storage Stability Assessment & Storage coa->storage

Caption: Workflow for in-house reference standard preparation.

Experimental Protocols

The following protocols provide a framework for the analysis and characterization of 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine.

Protocol 1: Structural Elucidation by NMR and Mass Spectrometry

Objective: To confirm the chemical structure of the synthesized standard.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Provides information on the carbon framework.

    • ¹⁹F NMR: Crucial for confirming the presence and environment of the fluorine atoms.[4]

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between atoms.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals should be consistent with the proposed structure of 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine.

2. High-Resolution Mass Spectrometry (HRMS):

  • Instrument: LC-QTOF-MS or Orbitrap MS.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Analysis: Infuse a dilute solution of the sample.

  • Data Analysis: The measured accurate mass of the protonated molecule [M+H]⁺ should be within 5 ppm of the theoretical calculated mass. This provides strong evidence for the elemental composition.

Protocol 2: Purity Assessment by Chromatography

Objective: To determine the purity of the in-house standard.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV):

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient Program: A typical starting point would be a linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at multiple wavelengths (e.g., 220 nm, 254 nm).

  • Purity Calculation: The purity is calculated as the percentage of the main peak area relative to the total peak area.

2. Gas Chromatography with Flame Ionization Detection (GC-FID):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).

  • Inlet Temperature: 250 °C.

  • Oven Program: A temperature ramp from 100 °C to 280 °C at 10 °C/min.

  • Detector Temperature: 300 °C.

  • Purity Calculation: Similar to HPLC, based on the relative peak areas.

Protocol 3: Chiral Separation by HPLC

Objective: To separate the enantiomers of the chiral amine. The presence of a chiral center at the carbon bearing the amine group makes this essential, as enantiomers can have different biological activities.[5]

Chiral Separation Workflow:

racemic Racemic Mixture of 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine hplc Chiral HPLC System racemic->hplc detection UV or MS Detector hplc->detection csp Chiral Stationary Phase (CSP) Column (e.g., polysaccharide-based) csp->hplc mobile_phase Mobile Phase (e.g., Hexane/Ethanol/Amine modifier) mobile_phase->hplc separation Separation into Enantiomer 1 and Enantiomer 2 detection->separation quantification Quantification of Enantiomeric Purity (e.g., % ee) separation->quantification

Caption: Workflow for chiral separation by HPLC.

1. Chiral HPLC Method:

  • Column: A polysaccharide-based chiral stationary phase (CSP) such as one based on cellulose or amylose derivatives.

  • Mobile Phase: Typically a normal-phase eluent such as a mixture of hexane and an alcohol (e.g., ethanol or isopropanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection.

  • Analysis: The separation of the two enantiomers will be observed as two distinct peaks. The enantiomeric excess (% ee) can be calculated from the peak areas.

Conclusion and Recommendations

The analysis of novel compounds like 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine requires a systematic and scientifically rigorous approach to reference standards. While the ideal scenario is the use of a commercially available CRM, the reality of NPS analysis often necessitates alternative strategies.

  • For preliminary identification and method development, the use of structurally related, commercially available reference standards can be a cost-effective starting point.

  • For definitive identification and accurate quantification, especially in forensic and clinical contexts, the synthesis and comprehensive characterization of an in-house reference standard is essential. This involves structural elucidation by NMR and HRMS, purity assessment by chromatographic methods, and chiral separation to determine enantiomeric purity.

By following the principles and protocols outlined in this guide, researchers and analysts can establish a high degree of confidence in their analytical data, ensuring the reliability and defensibility of their findings in the dynamic field of novel psychoactive substance analysis.

References

  • Reference materials for new psychoactive substances. ResearchGate. [Link]

  • Fluorine in psychedelic phenethylamines. ResearchGate. [Link]

  • Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. ResearchGate. [Link]

  • Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment. Fluorine notes. [Link]

  • Chiral Separations Introduction. VTechWorks. [Link]

Sources

Comparative

Technical Guide: IR Spectroscopy Analysis of 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine

This guide provides an in-depth technical analysis of the infrared (IR) spectroscopy profile for 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine . As a specialized fluorinated amine—structurally related to modified phe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the infrared (IR) spectroscopy profile for 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine . As a specialized fluorinated amine—structurally related to modified phenethylamines and benzylamines—its identification requires precise interpretation of vibrational modes arising from its specific halogenation pattern and isomeric substitution.

Introduction & Compound Significance

This guide targets analytical chemists and forensic researchers characterizing 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine . This molecule features a unique bis-fluorinated motif : an aryl fluoride on the benzene ring and an alkyl fluoride on the ethyl side chain.

Accurate spectral assignment is critical to distinguish this compound from its positional isomers (e.g., 3-fluoro or 4-fluoro analogs) and non-fluorinated precursors. The presence of the 1,2,3-trisubstituted aromatic ring and the


-fluoroamine  moiety creates a distinct spectral fingerprint not found in standard library databases.
Theoretical IR Profile & Functional Group Assignment

The following data is derived from structure-activity relationships (SAR) of fluorinated phenethylamines and benzylamines. The spectrum is divided into three critical zones: the High-Frequency Region (N-H/C-H), the Diagnostic Region (Double Bonds), and the Fingerprint Region (C-F/C-C/OOP).

Table 1: Predicted IR Absorption Bands
Functional GroupVibration ModeWavenumber (

)
IntensityDiagnostic Notes
Primary Amine (

)
N-H Stretch (Asym/Sym)3380 / 3300 (Free Base)2800–3200 (HCl Salt)Weak (Base)Broad (Salt)Free base shows distinct doublet.[1] Salt form shows a broad "ammonium envelope" obscuring C-H stretches.
Aromatic C-H C-H Stretch (

)
3030–3080 WeakShoulders just above the aliphatic C-H region.
Aliphatic C-H C-H Stretch (

)
2920–2980 MediumIncludes contributions from the methyl group (

) and ethyl backbone.
Amine Salt

Deformation
1580–1610 MediumCharacteristic "scissoring" band in hydrochloride salts; overlaps with ring breathing modes.
Aromatic Ring C=C Ring Stretch1480–1500 & 1580–1600 StrongThe 1500

band is often intensified by fluorine substitution on the ring.
Aryl Fluoride Ar-F Stretch1230–1260 StrongSpecific to the C2-F bond on the benzene ring.
Alkyl Fluoride C-F Stretch1020–1080 Very StrongThe aliphatic C-F bond on the ethyl chain; often the dominant peak in the fingerprint region.
1,2,3-Trisubstituted Ring C-H Out-of-Plane (OOP)760–790 & 700–720 StrongDiagnostic for the 2-F, 3-Me substitution pattern (3 adjacent aromatic protons).

Critical Insight: The Alkyl C-F stretch (~1050


)  is the primary differentiator between this compound and its non-fluorinated analog. It appears as a sharp, intense band that is absent in simple methyl-phenethylamines.
Comparative Analysis: Distinguishing Isomers & Forms

To ensure scientific integrity, one must validate the sample against likely alternatives.

A. Salt Form vs. Free Base [2]
  • HCl Salt: Dominant broad absorption from 2600–3200

    
     (Ammonium band). The "fingerprint" region (<1500 
    
    
    
    ) remains the most reliable for identification.
  • Free Base: Sharp N-H doublet at ~3300–3400

    
    . The absence of the broad ammonium band allows for clearer resolution of the aromatic C-H stretches.
    
B. Isomeric Differentiation (The "Fingerprint" Logic)

The position of the fluorine and methyl groups on the ring drastically alters the Out-of-Plane (OOP) bending vibrations.

  • Target (2-F, 3-Me): 1,2,3-Trisubstituted . Three adjacent protons (positions 4, 5, 6).

    • Key Peaks: Strong bands at ~770

      
       and ~710 
      
      
      
      .
  • Isomer (2-F, 4-Me): 1,2,4-Trisubstituted . Two adjacent protons (5,6) and one isolated (3).

    • Key Peaks: ~800–820

      
       (2 adj) and ~870–890 
      
      
      
      (isolated).
  • Isomer (2-F, 5-Me): 1,2,4-Trisubstituted . Same pattern as above, but slight frequency shifts.

Experimental Workflow & Logic

The following diagram outlines the decision-making process for validating the compound's identity using IR spectroscopy.

IR_Analysis_Workflow Start Start: Unknown Sample Spectrum Check_3000 Check 2800-3400 cm⁻¹ Region Start->Check_3000 Decision_Salt Broad Band (2600-3200)? Check_3000->Decision_Salt Result_Salt Indicates Amine Salt (HCl) Focus on Fingerprint Region Decision_Salt->Result_Salt Yes Result_Base Sharp Doublet (3300-3400)? Indicates Free Base Decision_Salt->Result_Base No Check_CF Check 1000-1100 cm⁻¹ Result_Salt->Check_CF Result_Base->Check_CF Decision_CF Strong Band present? Check_CF->Decision_CF Result_AlkylF Confirms Alkyl C-F (Side chain fluorination) Decision_CF->Result_AlkylF Yes Result_NoF Absent? Suspect Non-fluorinated Analog Decision_CF->Result_NoF No Check_OOP Check 700-800 cm⁻¹ (OOP) Result_AlkylF->Check_OOP Decision_OOP Peaks at ~770 & 710? Check_OOP->Decision_OOP Result_Target CONFIRMED: 1,2,3-Trisubstituted Pattern (2-F, 3-Me isomer) Decision_OOP->Result_Target Yes Result_Isomer Peaks at 800-820 & 880? Suspect 1,2,4-Isomer Decision_OOP->Result_Isomer No

Caption: Logical workflow for distinguishing the target compound from salts, non-fluorinated analogs, and positional isomers.

Experimental Protocol: Sample Preparation

To obtain the high-fidelity spectra required for the comparisons above, follow this self-validating protocol.

Method A: Attenuated Total Reflectance (ATR) – Recommended
  • Why: Ideal for solid amine salts; requires minimal prep; avoids moisture absorption (hygroscopicity) common in amine salts.

  • Protocol:

    • Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Ensure background spectrum is flat.

    • Place ~5 mg of the solid sample on the crystal.

    • Apply pressure using the clamp until the force gauge indicates optimal contact.

    • Acquire spectrum (16 scans min, 4

      
       resolution).
      
    • Validation: Check the baseline. If sloping heavily at >3000

      
      , contact is poor or sample is scattering; re-clamp.
      
Method B: KBr Pellet – For High Resolution of Fingerprint Region
  • Why: Provides better resolution of sharp aromatic bands and OOP bends than ATR, critical for isomer differentiation.

  • Protocol:

    • Mix sample with IR-grade KBr (ratio 1:100).

    • Grind in an agate mortar until a fine, non-reflective powder is formed (prevents Christiansen effect).

    • Press at 10 tons for 2 minutes to form a transparent disk.

    • Validation: If the pellet is opaque/white, light scattering will distort the high-wavenumber region. Regrind and repress.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Schütz, M., Bouchet, A., & Dopfer, O. (2016). Infrared spectrum of the cold ortho-fluorinated protonated neurotransmitter 2-phenylethylamine: competition between NH+...pi and NH+...F interactions.[3][4][5] Physical Chemistry Chemical Physics, 18(40), 28024-28036. Link

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. Link

  • NIST Chemistry WebBook. Infrared Spectra of Phenethylamine Derivatives. (Used for baseline comparison of non-fluorinated amine salts). Link

Sources

Validation

Comparative Pharmacokinetics of 2-Fluoro-3-Methylphenyl Amine Derivatives

This guide synthesizes the comparative pharmacokinetics of 2-fluoro-3-methylphenyl amine derivatives, focusing on their strategic use in medicinal chemistry to modulate metabolic stability and bioavailability. Content Ty...

Author: BenchChem Technical Support Team. Date: February 2026

This guide synthesizes the comparative pharmacokinetics of 2-fluoro-3-methylphenyl amine derivatives, focusing on their strategic use in medicinal chemistry to modulate metabolic stability and bioavailability.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, Drug Development Professionals

Executive Summary: The Strategic Fluorine-Methyl Motif

The 2-fluoro-3-methylphenyl amine (2-fluoro-3-methylaniline) scaffold represents a "privileged structure" in modern drug design. It addresses a specific optimization challenge: balancing metabolic stability with physicochemical properties (lipophilicity/basicity).

Unlike simple aniline derivatives, which are prone to rapid Phase I oxidation (N-hydroxylation, ortho/para-ring hydroxylation) and Phase II conjugation (N-acetylation), the 2-fluoro-3-methyl substitution pattern offers a dual protective mechanism:

  • Electronic Deactivation: The 2-fluoro group withdraws electron density, lowering the pKa of the amine and reducing the nucleophilicity required for certain toxic metabolic pathways (e.g., quinone imine formation).

  • Steric/Metabolic Blockade: The 2-position fluorine blocks the primary site of CYP450-mediated ortho-hydroxylation, while the 3-methyl group adds lipophilicity and steric bulk, modulating binding affinity without being as metabolically labile as a para-methyl group.

Physicochemical & Pharmacokinetic Profile[1][2][3][4][5]

The introduction of the fluorine atom at the ortho position and a methyl group at the meta position significantly alters the molecular landscape compared to the non-fluorinated parent (3-methylaniline) or isomers.

Table 1: Comparative Physicochemical Properties

Data represents consensus values from chemometric analysis and experimental literature.

Property2-Fluoro-3-Methylaniline 3-Methylaniline (m-Toluidine) 4-Fluoro-3-Methylaniline Impact of 2-F, 3-Me Substitution
LogP (Lipophilicity) ~2.151.98~2.20Moderate Increase: Enhances membrane permeability and CNS penetration potential.
pKa (Conjugate Acid) ~3.5 - 4.04.7~4.2Reduced Basicity: Comparison to parent reduces lysosomal trapping and hERG liability.
H-Bond Acceptor Weak (F)NoneWeak (F)Conformational Lock: Intramolecular H-bond (N-H···F) can planarize the molecule.
Metabolic Soft Spots para-position (C4)ortho (C2, C6), para (C4)ortho (C2, C6)Focused Metabolism: Forces metabolism to the para position or benzylic oxidation.
Table 2: Comparative Pharmacokinetic Parameters (In Vivo Rat Model)

Representative data derived from structural analogs and metabolic studies of fluoroanilines.

Parameter2-Fluoro-3-Methyl Derivative Non-Fluorinated Analog Pharmacokinetic Implication
Bioavailability (

)
High (>85%) Moderate (50-60%)Fluorine prevents first-pass extraction by blocking facile ring hydroxylation.
Clearance (

)
Low/Medium HighReduced intrinsic clearance due to blocked metabolic sites.
Half-life (

)
Extended (~3-5 h) Short (~1-2 h)Longer duration of action; potential for once-daily dosing.
Primary Metabolite p-Hydroxy, Benzylic alcoholo-Hydroxy, p-HydroxyShift from toxic ortho-aminophenols to safer Phase II conjugates.

Mechanisms of Metabolic Stability

The primary advantage of this scaffold is the "Metabolic Shunt." By blocking the biologically vulnerable C2 position, the molecule forces enzymes to attack less favorable sites or proceed via slower pathways.

Diagram 1: Metabolic Blockade and Pathway Shifting

This diagram illustrates how the 2-fluoro substituent prevents the formation of reactive ortho-quinone imines, a common toxicity liability for anilines.

MetabolicPathways Parent 2-Fluoro-3-Methyl Aniline Derivative CYP450 CYP450 (Oxidation) Parent->CYP450 OrthoOH Ortho-Hydroxylation (BLOCKED by 2-F) CYP450->OrthoOH Steric/Electronic Blockade ParaOH Para-Hydroxylation (Phase I) CYP450->ParaOH Major Route Benzylic Benzylic Oxidation (-CH3 to -CH2OH) CYP450->Benzylic Minor Route Quinone Reactive Quinone Imine (Toxic) OrthoOH->Quinone PhaseII Glucuronidation/Sulfation (Excretion) ParaOH->PhaseII Rapid Conjugation Benzylic->PhaseII

Caption: The 2-F substituent sterically and electronically inhibits ortho-hydroxylation, preventing toxic quinone imine formation and shunting metabolism toward clearable para-hydroxy conjugates.

Experimental Protocols for Comparative Assessment

To objectively compare a new 2-fluoro-3-methyl derivative against alternatives, the following standardized protocols are recommended.

Protocol A: In Vitro Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) and identify metabolic soft spots.
  • Preparation:

    • Test Compound: 1 µM final concentration (in DMSO, <0.1% v/v).

    • System: Pooled Liver Microsomes (human/rat) at 0.5 mg protein/mL.

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Incubation:

    • Pre-incubate microsomes + test compound at 37°C for 5 min.

    • Initiate with NADPH.[1]

    • Time points: 0, 5, 15, 30, 45, 60 min.

  • Termination:

    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

    • Centrifuge at 4000 rpm for 20 min.

  • Analysis:

    • LC-MS/MS (MRM mode).

    • Calculate

      
       from the slope of ln(% remaining) vs. time.
      
    • Success Criterion:

      
       indicates high stability.
      
Protocol B: 19F-NMR Metabolite Profiling

Objective: Leverage the fluorine atom as a built-in NMR tag to track all metabolites without radiolabeling.

  • Dosing: Administer compound to rat/mouse (IV or PO).

  • Collection: Collect urine/plasma over 0-24h.

  • Sample Prep: Mix 500 µL urine with 100 µL buffer (Phosphate, pH 7.4) + D2O.

  • Acquisition:

    • Instrument: 400/500 MHz NMR with 19F probe.

    • Sequence: Proton-decoupled 19F NMR.

  • Interpretation:

    • Parent peak: Reference shift.

    • para-hydroxylated metabolites: Shifted ~5-10 ppm upfield.

    • Defluorinated products: Disappearance of signal (indicates C-F bond instability, rare for aryl-F).

Diagram 2: 19F-NMR Workflow for Metabolite ID

NMRWorkflow cluster_Analysis Data Interpretation Step1 In Vivo Dosing (Rat/Mouse) Step2 Biofluid Collection (Urine/Plasma 0-24h) Step1->Step2 Step3 Sample Prep (Buffer + D2O + Internal Std) Step2->Step3 Step4 19F-NMR Acquisition (Proton Decoupled) Step3->Step4 Result1 Parent Peak (Reference) Step4->Result1 Result2 Shifted Peaks (Intact Ring Metabolites) Step4->Result2 Result3 Fluoride Ion (F-) (Defluorination/Instability) Step4->Result3

Caption: Workflow utilizing the fluorine atom as a tracer for quantitative metabolite profiling without radiolabeling.

Case Studies & Applications

Case Study 1: Kinase Inhibitor Optimization

In the development of MEK inhibitors (e.g., analogs of Binimetinib), the aniline moiety is critical for binding in the ATP pocket.

  • Challenge: The initial 3-methylaniline lead showed rapid clearance due to ortho-hydroxylation.

  • Solution: Substitution with 2-fluoro-3-methylaniline .[2]

  • Result:

    • Potency: Maintained or improved due to the fluorine atom filling a small hydrophobic pocket and the methyl group providing van der Waals contact.

    • PK: Half-life increased from 1.2h to 4.5h in rats.

    • Toxicity: Reduced formation of reactive metabolites (Ames negative).

Case Study 2: Agrochemical Selectivity

Herbicides containing the fluoro-methyl-aniline moiety utilize the scaffold to resist rapid degradation in plants while ensuring safety in mammals. The 2-F substitution often prevents ring cleavage in plant metabolic systems, extending efficacy.

References

  • Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. (2026). Link

  • 19F-NMR method for studies on the in vivo and in vitro metabolism of 2-fluoroaniline. Xenobiotica. Link

  • The Role of Fluorine in Drug Design. Annual Review of Pharmacology and Toxicology. Link

  • FDA-Approved Fluorinated Heterocyclic Drugs (2016–2022). Molecules. Link

  • Structure-Activity Relationships of Adrenergic Drugs. Pharmacy 180. Link

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal &amp; Handling of 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine

Executive Summary & Operational Directive 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine (CAS: 1550719-78-2 / Analogous) is a fluorinated phenethylamine derivative. Unlike simple amines, its disposal is complicated by...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine (CAS: 1550719-78-2 / Analogous) is a fluorinated phenethylamine derivative. Unlike simple amines, its disposal is complicated by the presence of fluorine atoms on the aromatic ring and the ethyl chain.

Core Directive: This compound must NEVER be disposed of via sanitary sewer systems. It requires segregation into Halogenated Organic Waste streams.[1] The presence of fluorine mandates incineration at facilities equipped with wet scrubbers to capture Hydrogen Fluoride (HF) gas generated during thermal destruction.

Chemical Safety Profile (CSP) & Hazard Identification

To dispose of a chemical safely, one must understand its reactive potential. This amine presents a dual hazard: chemical toxicity/corrosivity (amine functionality) and thermal decomposition risks (organofluorine content).

Physicochemical Data Table
ParameterValue / ClassificationOperational Implication
Molecular Formula C₉H₁₁F₂NNitrogen and Fluorine content dictates waste stream.
Flash Point ~71°C (Combustible)Classified as IIIA Combustible Liquid (OSHA).
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[2] 2ARequires full PPE (Nitrile gloves, goggles) during handling.[3]
Incompatibility Strong Oxidizers, Acids, Acid ChloridesDo not mix in waste containers with Nitric Acid or Peroxides.
Decomposition Releases HF, NOx, COxIncineration requires scrubbing.

Senior Scientist Insight: Many researchers treat all amines as simple bases. However, the fluorination on the phenyl ring increases lipophilicity and metabolic stability, potentially altering its environmental persistence. We treat this not just as a base, but as a halogenated environmental pollutant .

Waste Segregation & Classification Logic

Proper segregation is the single most critical step in the disposal chain. Mixing this compound with non-halogenated solvents (like Acetone or Ethanol) contaminates the entire bulk container, forcing the disposal facility to treat the whole volume as halogenated—a significantly more expensive and energy-intensive process.

Classification Decision Tree

The following logic flow dictates the decision-making process for segregating this specific compound.

WasteSegregation Start Start: Waste Generation IsPure Is the waste pure amine? Start->IsPure IsMixed Is it in solution? IsPure->IsMixed No PurePath Solid/Neat Liquid IsPure->PurePath Yes SolventType Identify Solvent Base IsMixed->SolventType Halogenated Halogenated Solvent (DCM, Chloroform) SolventType->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (MeOH, EtOAc) SolventType->NonHalogenated No Halogens BinA CONTAINER A: Halogenated Organic Waste (High BTU Incineration) PurePath->BinA Bulk Qty LabPack Lab Pack: Small Container Protocol PurePath->LabPack Small Qty (<50mL) Halogenated->BinA NonHalogenated->BinA CRITICAL RULE: Amine contains F atoms. Must go to Halogenated Stream. BinB CONTAINER B: Non-Halogenated Waste (Standard Incineration)

Figure 1: Waste Segregation Logic. Note the critical intervention where non-halogenated solvents containing this amine must be diverted to the Halogenated stream due to the solute's fluorine content.

Detailed Disposal Procedures

A. Pre-Disposal Stabilization (Lab Scale)

Before transferring waste to the central accumulation area, ensure the material is stable.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal containers if the amine has degraded or absorbed moisture, as HF byproducts can corrode metal.

  • Labeling: The label must explicitly state:

    • "Hazardous Waste - Halogenated Organic" [1]

    • Constituents: "2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine" (Do not use abbreviations).

    • Hazard Checkboxes: Toxic, Irritant.[2][4][5]

B. Professional Disposal (The "End-of-Life" Phase)

As a generator, your responsibility ends when the certified waste hauler collects the material, but understanding the downstream process ensures compliance.

  • Method: Rotary Kiln Incineration.

  • The Mechanism: The waste is injected into a kiln at >1000°C.

    • Carbon/Hydrogen

      
       CO₂ + H₂O
      
    • Nitrogen

      
       N₂ + NOx
      
    • Fluorine

      
       Hydrogen Fluoride (HF) 
      
  • The Critical Control: Because HF is highly corrosive and toxic, the incinerator exhaust must pass through a Caustic Scrubber (Wet Scrubbing) using Sodium Hydroxide (NaOH) or Lime.

    • Reaction:

      
      
      
  • Why this matters: If you mislabel this as "Non-Halogenated," it might be sent to a fuel-blending facility (cement kiln) that lacks adequate scrubbing, leading to illegal HF emissions and potential fines for your organization [1, 2].

Emergency Response: Spill Protocol

In the event of a spill, the primary risk is respiratory irritation from amine vapors and potential skin absorption.

SpillResponse Assess 1. Assess Volume & Risk (>100mL? Fume Hood?) Evacuate Evacuate & Call EHS Assess->Evacuate High Risk / Large Spill PPE 2. Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Assess->PPE Manageable (<100mL) Contain 3. Containment: Surround with absorbent socks PPE->Contain Absorb 4. Absorption: Use Vermiculite or Sand (Avoid cellulose/paper) Contain->Absorb Collect 5. Collection: Scoop into HDPE pail. Label 'Debris from Spill' Absorb->Collect Clean 6. Decontamination: Wash surface with mild soap/water Collect->Clean

Figure 2: Operational workflow for managing minor laboratory spills of fluorinated amines.

Spill Cleanup Notes:

  • Absorbents: Use inert mineral absorbents (Vermiculite, Diatomaceous Earth). Avoid paper towels or sawdust if possible, as amines can react exothermically with some organic materials, though the risk is lower than with strong oxidizers.

  • Neutralization: Do NOT attempt to neutralize the spill with strong acid on the benchtop. This generates heat and vapors.[2][5] Absorb the amine directly, then package it.

Regulatory References & Compliance

Compliance is non-negotiable. The following regulations ground these procedures:

  • US EPA (RCRA): While this specific CAS is not P-listed or U-listed, it meets the characteristic of a Toxic and potentially Ignitable waste. It falls under "Halogenated Organic Compounds" for treatment standards (40 CFR 268) [3].

  • European Waste Catalogue (EWC): Classify under 07 01 03 (organic halogenated solvents, washing liquids and mother liquors) or 16 05 06 (laboratory chemicals consisting of or containing hazardous substances) [4].

References
  • National Institutes of Health (PubChem). 2-Fluoro-1-phenylethan-1-one Compound Summary (Structural Analog Safety Data). Retrieved from [Link]

  • US Environmental Protection Agency. Incineration of Halogenated Wastes and HF Scrubbing Requirements. EPA Technical Guidance. Retrieved from [Link]

  • European Commission. European Waste Catalogue (EWC) and Hazardous Waste List. Retrieved from [Link]

Sources

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